![molecular formula C6H2Cl3FO2S B1411411 3,5-Dichloro-2-fluorobenzenesulfonyl chloride CAS No. 1806349-72-3](/img/structure/B1411411.png)
3,5-Dichloro-2-fluorobenzenesulfonyl chloride
Overview
Description
3,5-Dichloro-2-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2Cl3FO2S . It has a molecular weight of 263.5 .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-2-fluorobenzenesulfonyl chloride consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and a sulfonyl chloride group .Physical And Chemical Properties Analysis
3,5-Dichloro-2-fluorobenzenesulfonyl chloride is a dense substance with a density of 1.584 g/mL at 25 °C . It has a refractive index of 1.5540 .Scientific Research Applications
Synthesis of Pesticide Intermediates 3,5-Dichloro-2-fluorobenzenesulfonyl chloride has been utilized in the synthesis of key intermediates for the preparation of pesticides. A notable example includes its role in the production of methyl 5-amino-2-chloro-4-fluorophenylthioacetate, a critical intermediate for herbicidal compounds. This synthesis demonstrates the compound's utility in generating functionalized molecules for agricultural applications (Xiao-hua Du et al., 2005).
Activation of Polymeric Carriers The compound has also found applications in the activation of hydroxyl groups on polymeric carriers. Its electron-withdrawing properties make it an excellent agent for covalent attachment of biological molecules to solid supports, such as functionalized polystyrene microspheres and cellulose rods. This capability is crucial for developing biosensors and therapeutic applications, including the bioselective separation of human lymphocyte subsets (Y. A. Chang et al., 1992).
Organic Synthesis Enhancements In organic synthesis, derivatives of 3,5-Dichloro-2-fluorobenzenesulfonyl chloride have been synthesized and used to study their reactivity and potential as intermediates. These studies contribute to the broader understanding of reaction mechanisms and the development of new synthetic methodologies (Sergey Zhersh et al., 2010).
Advanced Oxidation Processes Research has also explored the effects of chloride ions on the degradation of azo dyes in advanced oxidation processes, with implications for the formation of chlorinated aromatic compounds. This research provides insights into environmental remediation techniques and the fate of chlorinated compounds in water treatment processes (Ruixia Yuan et al., 2011).
Enzymatic Assay Development The compound has been used in the development of chromogenic systems for enzymatic assays, such as the direct enzymic assay of uric acid in serum and urine. This application highlights its role in clinical chemistry and the development of diagnostic tools (P. Fossati & L. Prencipe, 2010).
Safety and Hazards
properties
IUPAC Name |
3,5-dichloro-2-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3FO2S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJKDGUYBAXXHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-fluorobenzenesulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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